molecular formula C11H10ClF5O2 B14060451 1-(3-Chloropropyl)-3-(difluoromethoxy)-2-(trifluoromethoxy)benzene

1-(3-Chloropropyl)-3-(difluoromethoxy)-2-(trifluoromethoxy)benzene

Cat. No.: B14060451
M. Wt: 304.64 g/mol
InChI Key: JMBPTXFLYVKGON-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-3-(difluoromethoxy)-2-(trifluoromethoxy)benzene is a complex organic compound characterized by the presence of chloropropyl, difluoromethoxy, and trifluoromethoxy groups attached to a benzene ring

Preparation Methods

The synthesis of 1-(3-Chloropropyl)-3-(difluoromethoxy)-2-(trifluoromethoxy)benzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Halogenation: Introduction of the chloropropyl group to the benzene ring.

    Methoxylation: Addition of difluoromethoxy and trifluoromethoxy groups through nucleophilic substitution reactions.

Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

1-(3-Chloropropyl)-3-(difluoromethoxy)-2-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of halogen and methoxy groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts like palladium or rhodium.

Scientific Research Applications

1-(3-Chloropropyl)-3-(difluoromethoxy)-2-(trifluoromethoxy)benzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-3-(difluoromethoxy)-2-(trifluoromethoxy)benzene involves its interaction with molecular targets through various pathways:

    Binding to Receptors: The compound may bind to specific receptors or enzymes, altering their activity.

    Modulation of Pathways: It can modulate biochemical pathways, leading to changes in cellular functions.

    Radical Formation: The presence of trifluoromethoxy groups may facilitate radical formation, which can participate in further chemical reactions.

Comparison with Similar Compounds

1-(3-Chloropropyl)-3-(difluoromethoxy)-2-(trifluoromethoxy)benzene can be compared with similar compounds such as:

    1-(3-Chloropropyl)-2-(difluoromethoxy)benzene: Lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.

    1-(3-Chloropropyl)-3-(trifluoromethoxy)benzene:

    1-(3-Chloropropyl)-2,3-dimethoxybenzene: Contains methoxy groups instead of fluorinated methoxy groups, leading to different biological and chemical behavior.

The unique combination of chloropropyl, difluoromethoxy, and trifluoromethoxy groups in this compound imparts distinct properties that make it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H10ClF5O2

Molecular Weight

304.64 g/mol

IUPAC Name

1-(3-chloropropyl)-3-(difluoromethoxy)-2-(trifluoromethoxy)benzene

InChI

InChI=1S/C11H10ClF5O2/c12-6-2-4-7-3-1-5-8(18-10(13)14)9(7)19-11(15,16)17/h1,3,5,10H,2,4,6H2

InChI Key

JMBPTXFLYVKGON-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)F)OC(F)(F)F)CCCCl

Origin of Product

United States

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